molecular formula C6H8N2O2 B6235015 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde CAS No. 1781910-38-0

4-(methoxymethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B6235015
CAS No.: 1781910-38-0
M. Wt: 140.1
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Description

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a methoxymethyl group attached to the fourth position and an aldehyde group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(methoxymethyl)-1H-imidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the second position . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Methoxymethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 4-(Methoxymethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxymethyl and aldehyde groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both methoxymethyl and aldehyde functional groups on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1781910-38-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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